3,4-Dichloro-2,5,6-trifluoropyridine

Vue d'ensemble

Description

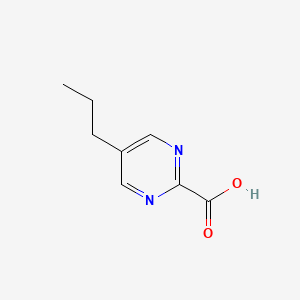

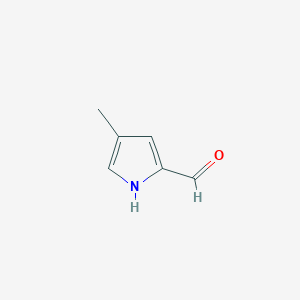

3,4-Dichloro-2,5,6-trifluoropyridine is a halide- and amine-substituted aromatic compound . It is a colorless liquid that is insoluble in water and denser than water .

Synthesis Analysis

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .

Molecular Structure Analysis

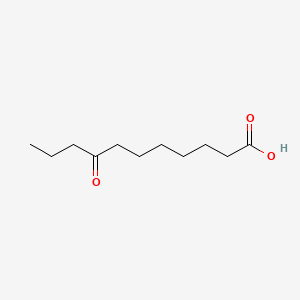

The molecular formula of 3,4-Dichloro-2,5,6-trifluoropyridine is C5Cl2F3N . The average mass is 201.961 Da and the monoisotopic mass is 200.935989 Da .

Chemical Reactions Analysis

3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

3,4-Dichloro-2,5,6-trifluoropyridine is a clear colorless to pale yellow liquid . It is insoluble in water and denser than water . The melting point is 23-24 °C and the boiling point is 159-160 °C (lit.) .

Applications De Recherche Scientifique

Synthetic Methodology Development

The synthesis and functionalization of halogenated pyridines, including 3,4-dichloro-2,5,6-trifluoropyridine, have been a focus of research due to their utility as intermediates in pharmaceuticals, agrochemicals, and material science. One study demonstrated the optimization of synthetic technology for related compounds, achieving high yields under mild conditions, showcasing the compound's potential for efficient production and application in various chemical syntheses (Li Sheng-song, 2010).

Nucleophilic Substitution Reactions

Research on polyhalogenated heterocyclic compounds, including 3,4-dichloro-2,5,6-trifluoropyridine, reveals insights into nucleophilic substitution reactions. These studies have shown the selective displacement of halogen atoms and the formation of macrocycles, expanding the versatility of these compounds in organic synthesis (R. Chambers et al., 2001). Additionally, strategies to reroute nucleophilic substitution from the typical positions to more reactive sites on the pyridine ring have been developed, indicating a broad applicability in designing novel compounds (M. Schlosser et al., 2005).

Mechanistic Studies and Advanced Applications

Further studies have explored the mechanism of substitution and hydroxylation processes starting from 3,4-dichloro-2,5,6-trifluoropyridine derivatives. These investigations not only advance the understanding of chemical reactivity but also contribute to the synthesis of compounds with potential biological activity (Mi Zhi-yuan, 2010).

Density Functional Theory (DFT) Studies

DFT calculations and vibrational spectroscopy of compounds similar to 3,4-dichloro-2,5,6-trifluoropyridine have provided detailed insights into their molecular structures and reactivities. Such studies are essential for understanding the fundamental properties of these compounds, aiding in the development of new materials and pharmaceuticals (V. Krishnakumar & R. J. Xavier, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dichloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXMGSDBLBXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556650 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2,5,6-trifluoropyridine | |

CAS RN |

52026-99-0 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)

![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)